molecular formula C14H9N5O4S B5580028 5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid

5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid

Cat. No.: B5580028
M. Wt: 343.32 g/mol
InChI Key: YTAXSIWYGRGJGH-UHFFFAOYSA-N
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Description

5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It features a benzene ring substituted with a nitro group, a carboxylic acid group, and a sulfanyl group linked to a phenyltetrazole moiety

Scientific Research Applications

5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Safety and Hazards

On heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

Future Directions

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities . Therefore, the future research directions could focus on the development of new tetrazole derivatives with enhanced biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid typically involves multiple steps:

    Formation of the Phenyltetrazole Moiety: The phenyltetrazole group can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions to form 2-phenyltetrazole.

    Introduction of the Sulfanyl Group: The 2-phenyltetrazole is then reacted with a suitable thiolating agent to introduce the sulfanyl group, forming 2-(2-phenyltetrazol-5-yl)sulfanylbenzene.

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, typically involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the sulfanyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-5-sulfanylbenzoic acid
  • 5-nitro-2-furoic acid
  • 5-nitro-2-(3-phenylpropylamino)benzoic acid
  • 2-chloro-5-nitrobenzenesulfonic acid

Uniqueness

5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid is unique due to the presence of the phenyltetrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

5-nitro-2-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O4S/c20-13(21)11-8-10(19(22)23)6-7-12(11)24-14-15-17-18(16-14)9-4-2-1-3-5-9/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAXSIWYGRGJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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